molecular formula C22H23N5O3S B2729909 2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 946258-45-3

2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2729909
CAS No.: 946258-45-3
M. Wt: 437.52
InChI Key: QQGUGOBIKSPHNZ-UHFFFAOYSA-N
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Description

2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

  • Study Overview : Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing similar structural components.
  • Findings : The study found that some compounds exhibited antimicrobial, antiurease, and antilipase activities, demonstrating potential in therapeutic applications.

Antimicrobial Activity of Pyridine Derivatives

  • Study Overview : A study by Patel et al. (2011) focused on the synthesis of new pyridine derivatives with structural similarities.
  • Findings : These compounds showed variable and modest activity against bacteria and fungi, suggesting their potential use in antimicrobial therapies.

Novel Hypoglycemic Agents

  • Study Overview : Song et al. (2011) conducted research on novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related in structure.
  • Findings : One compound in particular was identified as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, with efficacy in reducing glucose levels in mice (Song et al., 2011).

Synthesis and Biological Evaluation of Coumarin Derivatives

  • Study Overview : Ramaganesh et al. (2010) synthesized a series of compounds including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and evaluated their biological properties.
  • Findings : The compounds were tested for antibacterial activity against various microorganisms, indicating potential applications in addressing bacterial infections (Ramaganesh et al., 2010).

Magnetic Resonance Studies

  • Study Overview : Cahill and Crabb (1972) explored compounds with bridgehead nitrogen atoms, related in structure to the specified compound.
  • Findings : Their research contributed to understanding the configurations and conformations of these compounds, which is crucial in drug design and development (Cahill & Crabb, 1972).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

  • Study Overview : Jeankumar et al. (2013) investigated the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis GyrB.
  • Findings : Among the compounds studied, one showed significant inhibitory activity against Mycobacterium tuberculosis, highlighting potential in tuberculosis treatment (Jeankumar et al., 2013).

Properties

IUPAC Name

N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-4-2-5-17(12-15)26-8-10-27(11-9-26)19(28)13-16-14-31-22(24-16)25-21(30)18-6-3-7-23-20(18)29/h2-7,12,14H,8-11,13H2,1H3,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGUGOBIKSPHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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